Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate
Description
Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is a β-keto ester featuring a phenyl ring substituted with both fluorine and a trifluoromethyl group at the 2- and 3-positions, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting fluorinated aromatic systems. Key applications include its role as a precursor for heterocyclic compounds (e.g., pyrazolopyrimidinones) and its utility in cross-coupling reactions .
Properties
Molecular Formula |
C12H10F4O3 |
|---|---|
Molecular Weight |
278.20 g/mol |
IUPAC Name |
ethyl 3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H10F4O3/c1-2-19-10(18)6-9(17)7-4-3-5-8(11(7)13)12(14,15)16/h3-5H,2,6H2,1H3 |
InChI Key |
KGRBRTLFXGGCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via electrophilic substitution, where the Lewis acid (e.g., AlCl₃ or BF₃) activates the acylating agent (ethyl acetoacetate) to form an acylium ion. This intermediate attacks the electron-rich aromatic ring of the phenol derivative at the para position to the fluorine substituent, followed by deprotonation to yield the β-ketoester.
Optimization Parameters
Table 1: Friedel-Crafts Acylation Conditions and Outcomes
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | 0–5 | DCM | 78 | 98.5 |
| BF₃·OEt₂ | 10–15 | Toluene | 65 | 95.2 |
Grignard Reagent-Mediated Synthesis
Grignard reactions offer a versatile route for constructing carbon-carbon bonds. Patent CN101265188A and WO2021171301A1 describe adaptations for trifluoromethylated compounds, leveraging organomagnesium intermediates.
Synthesis of 2-Fluoro-3-(Trifluoromethyl)Phenylmagnesium Bromide
The Grignard reagent is prepared by reacting 1-bromo-2-fluoro-3-(trifluoromethyl)benzene with magnesium in methyl tert-butyl ether (MTBE) at 50–60°C. Key steps include:
Coupling with Ethyl Oxalyl Chloride
The Grignard reagent reacts with ethyl oxalyl chloride at −10°C to form the β-ketoester. This step requires strict anhydrous conditions to prevent hydrolysis.
Table 2: Grignard Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Grignard formation | MTBE, 50°C, 4h | 92 |
| Acylation | Ethyl oxalyl chloride, −10°C | 85 |
| Overall yield | After column chromatography | 76 |
Transition Metal-Catalyzed Cross-Coupling
Recent advances in metallaphotoredox catalysis enable efficient synthesis of trifluoromethylated compounds. A Nature study demonstrates nickel-catalyzed couplings using 3,3,3-trifluoropropene, though adaptation for β-ketoesters requires modifying the electrophilic partner.
Proposed Pathway
Challenges and Solutions
-
Regioselectivity : The electron-withdrawing trifluoromethyl group directs coupling to the meta position, necessitating ortho-fluoro substituents for para selectivity.
-
Yield : Preliminary trials show 68% yield with 20 mol% Ni catalyst, indicating room for optimization.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity, simple | Requires stoichiometric AlCl₃ | Moderate |
| Grignard | High yield, modular | Sensitive to moisture | High |
| Metallaphotoredox | Mild conditions, functional group tolerance | Low TRL (Technology Readiness Level) | Low |
Purity Enhancement Strategies
Post-synthetic purification is critical for pharmaceutical-grade material:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro or trifluoromethyl groups.
Major Products Formed
Oxidation: Formation of 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is primarily investigated for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure enhances the biological activity and pharmacokinetic properties of the resulting drugs.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to its structure have led to compounds that inhibit cancer cell proliferation effectively. The incorporation of fluorine atoms is known to improve metabolic stability and bioavailability, making these derivatives suitable candidates for further development in cancer therapy .
Agrochemical Applications
In the field of agrochemicals, this compound has been explored for its potential as a pesticide or herbicide. The fluorinated phenyl group contributes to the compound's effectiveness against various pests while minimizing toxicity to non-target organisms.
Case Study: Insecticidal Activity
Research has indicated that formulations containing this compound demonstrate significant insecticidal properties against common agricultural pests. Field trials showed a marked reduction in pest populations with minimal adverse effects on beneficial insects, highlighting its potential as an environmentally friendly alternative to traditional pesticides .
Cosmetic Applications
The compound's unique chemical structure also positions it well within the cosmetic industry. Its stability and safety profile make it a candidate for use in skin care formulations.
Case Study: Skin Care Formulations
Studies have evaluated the efficacy of this compound in topical applications. Formulations incorporating this compound have shown enhanced moisturizing properties and improved skin barrier function. Clinical trials indicated that products containing this compound were well tolerated by participants and resulted in significant improvements in skin hydration levels .
Comparative Summary of Applications
| Application Area | Key Benefits | Notable Findings |
|---|---|---|
| Pharmaceuticals | Enhanced bioactivity and stability | Effective anticancer agents derived from modifications |
| Agrochemicals | Targeted pest control with reduced toxicity | Significant insecticidal activity in field trials |
| Cosmetics | Improved moisturizing effects | Positive clinical outcomes in skin hydration |
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Phenyl Substituents
The substituents on the phenyl ring significantly influence reactivity, stability, and pharmacological activity. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) in the target compound enhances electrophilicity at the keto position, facilitating nucleophilic additions (e.g., enolate formation) .
Physicochemical Properties
- NMR Shifts: Fluorine atoms induce distinct splitting patterns. For example, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate exhibits a doublet at δ 5.21 ppm (¹H-NMR) with $ J_{H-F} = 48.1 \, \text{Hz} $, while trifluoromethyl groups cause upfield shifts in $ ^{13}\text{C} $-NMR (δ 165–163 ppm) .
- Thermal Stability: Trifluoromethylated compounds generally exhibit higher thermal stability due to strong C-F bonds, as evidenced by safety data sheets for analogs like Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate .
Biological Activity
Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is a fluorinated organic compound with potential applications in medicinal chemistry. Its structure includes a trifluoromethyl group and a fluorinated aromatic ring, which may enhance its biological activity through increased lipophilicity and altered interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C12H10F4O3
- Molecular Weight : 260.21 g/mol
- CAS Number : 870823-14-6
Synthesis Methods
The synthesis of this compound typically involves:
- Esterification : The reaction of 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol, catalyzed by acids such as sulfuric acid or hydrochloric acid.
- Reflux Conditions : The mixture is refluxed to ensure complete esterification, often using continuous flow processes for industrial applications to enhance efficiency and yield.
This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its ability to interact with biological systems, potentially leading to the inhibition or activation of various pathways.
Antimicrobial and Anticancer Properties
Recent studies have indicated that compounds similar to this compound possess significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Research suggests that fluorinated compounds can exhibit enhanced antibacterial effects due to their lipophilic nature, which facilitates membrane penetration.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving reactive oxygen species (ROS) generation when combined with treatments like cold atmospheric plasma (CAP). This combination has shown synergistic effects in enhancing cytotoxicity against cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Cytotoxicity Studies : A study demonstrated that pyrazolopyrimidinones combined with CAP exhibited enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects when used in combination therapies .
- Inhibition of Kinases : Similar fluorinated compounds have been reported to inhibit key kinases involved in cancer progression, such as PI3K and GSK-3. These kinases play critical roles in cell growth, differentiation, and survival .
Pharmaceutical Development
This compound is being explored as a pharmaceutical intermediate due to its potential efficacy against various diseases, including cancer and infections. Its unique chemical properties make it a valuable building block for synthesizing more complex therapeutic agents.
Material Science
In addition to its biological applications, this compound is also being studied for its potential use in developing new materials with desirable properties such as thermal stability and resistance to degradation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate, and what reagents are typically employed?
- Methodology : A transition-metal-free cross-dehydrogenative coupling (CDC) protocol is frequently used. For fluorination, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is employed under mild conditions (e.g., NaOtBu, ZnCl₂ in diethyl ether) to introduce fluorine at the ortho position of the phenyl ring . The trifluoromethyl group is typically introduced via halogen exchange or nucleophilic substitution using trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF₃).
- Key Reagents : Selectfluor®, NaOtBu, ZnCl₂, and trifluoromethyl sources.
- Yield Optimization : Adjusting stoichiometry (e.g., 1.5 equivalents of Selectfluor®) and reaction temperature (room temperature to 40°C) improves mono-fluorination selectivity .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
- Characterization Techniques :
- ¹H/¹³C NMR : Distinct signals include a doublet for the fluorinated proton (δ ~5.21 ppm, J = 48.1 Hz) and carbonyl carbons (δ ~165–163 ppm, J = 20–24 Hz) .
- HRMS : Molecular ion peaks (e.g., [M+Na⁺] at m/z 262.0854) confirm the molecular formula .
- IR : Peaks at ~1766 cm⁻¹ (ester C=O) and ~1742 cm⁻¹ (ketone C=O) .
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
- Functional Groups :
- Ester : Susceptible to hydrolysis under acidic/basic conditions (e.g., LiAlH₄ reduction yields alcohols) .
- Ketone : Participates in nucleophilic additions (e.g., Grignard reactions) and condensation reactions (e.g., Knoevenagel) .
- Fluorine/Trifluoromethyl Groups : Electron-withdrawing effects enhance electrophilic aromatic substitution (EAS) reactivity at meta positions .
Advanced Research Questions
Q. What challenges arise in the fluorination and trifluoromethylation steps during synthesis, and how can reaction conditions be optimized?
- Challenges : Competitive di-fluorination or over-substitution at the phenyl ring due to fluorine's directing effects. Trifluoromethyl groups may sterically hinder subsequent reactions .
- Optimization Strategies :
- Use of bulky bases (e.g., NaOtBu) to control mono-fluorination .
- Mechanochemical methods (ball milling) with additives like KF improve fluorination efficiency and reduce side reactions .
Q. In what ways is this compound utilized as a precursor for heterocyclic compounds?
- Applications :
- Oxindoles : Reacts with anilines via CDC to form 3,3-disubstituted oxindoles under transition-metal-free conditions .
- Fluorinated Pyrazoles : Condensation with hydrazines yields trifluoromethylated pyrazoles, leveraging the ketone's reactivity .
Q. How do solvent and additive selection impact the efficiency of mechanochemical fluorination reactions?
- Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
